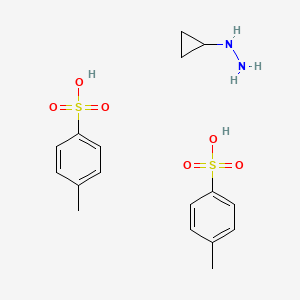
Cyclopropylhydrazine bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) typically involves the reaction of cyclopropylhydrazine with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere and low temperatures to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Cyclopropylhydrazine bis(4-methylbenzenesulfonate) are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and stability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different sulfonate derivatives, while reduction reactions may produce various hydrazine derivatives .
Scientific Research Applications
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of hydrazine derivatives.
Biology: The compound is used in biological research to investigate its effects on different biological systems and pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and behavior .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include:
- Cyclopropylhydrazine 4-methylbenzenesulfonate
- Cyclopropylhydrazine hydrochloride
- Cyclopropylhydrazine sulfate
Uniqueness
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) is unique due to its specific molecular structure and the presence of two 4-methylbenzenesulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C17H24N2O6S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
cyclopropylhydrazine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C3H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;4-5-3-1-2-3/h2*2-5H,1H3,(H,8,9,10);3,5H,1-2,4H2 |
InChI Key |
WGNCNXFKOHSKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
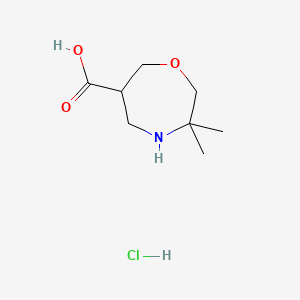
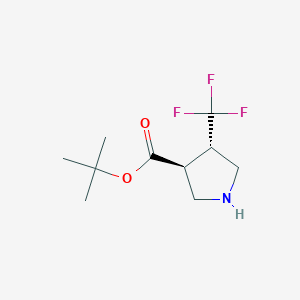
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
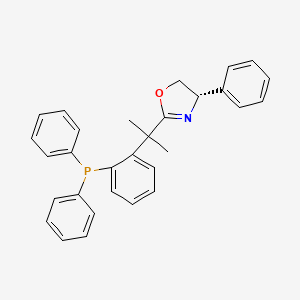
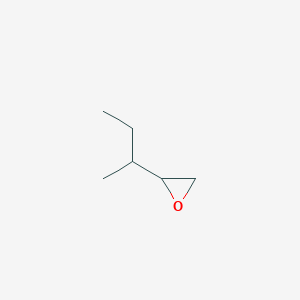


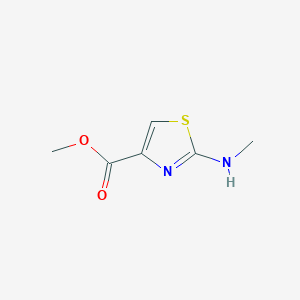
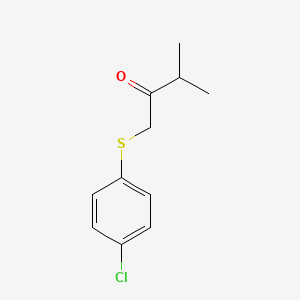
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)
